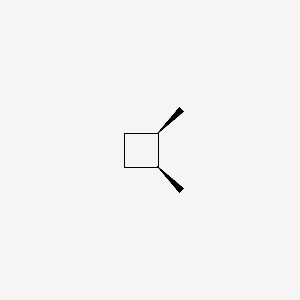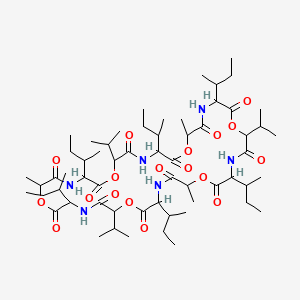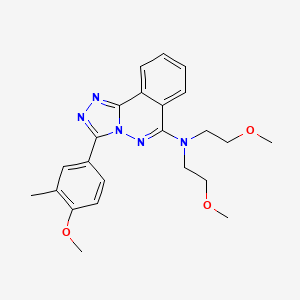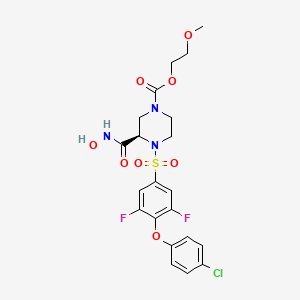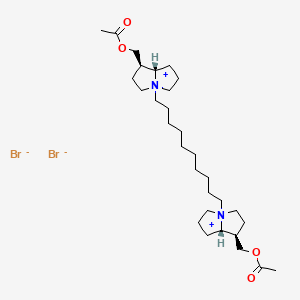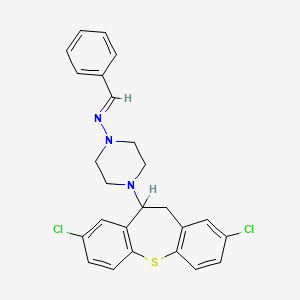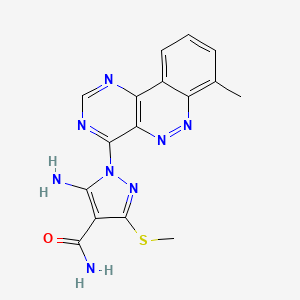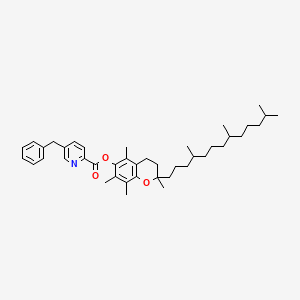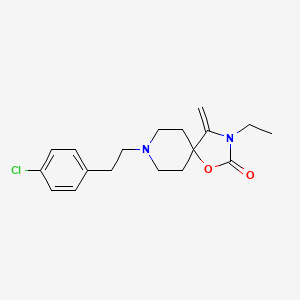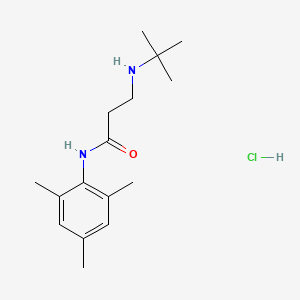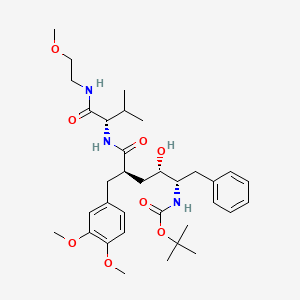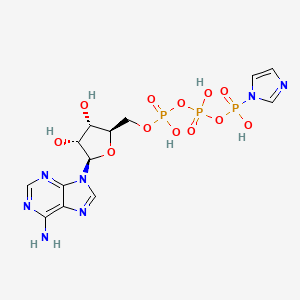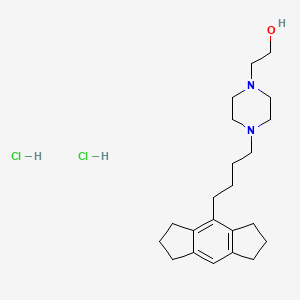
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride is a chemical compound with a complex structure.
Méthodes De Préparation
The synthesis of 1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride involves multiple steps. The synthetic routes typically include the reaction of piperazine with ethanol and subsequent modifications to introduce the hexahydro-s-indacen-4-yl group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
1-Piperazineethanol, 4-(4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl)-, dihydrochloride can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds share a similar core structure but differ in their substituents.
Ethanolamines: These compounds have a similar ethanolamine group but differ in their additional functional groups.
Indane derivatives: These compounds share a similar indane structure but differ in their substituents
Propriétés
Numéro CAS |
80761-12-2 |
|---|---|
Formule moléculaire |
C22H36Cl2N2O |
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
2-[4-[4-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)butyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H34N2O.2ClH/c25-16-15-24-13-11-23(12-14-24)10-2-1-7-22-20-8-3-5-18(20)17-19-6-4-9-21(19)22;;/h17,25H,1-16H2;2*1H |
Clé InChI |
OMKHLNXGFCCENZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC3=C(CCC3)C(=C2C1)CCCCN4CCN(CC4)CCO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


